4-Butylaminomethyl-2-fluoro-benzonitrile
Description
4-Butylaminomethyl-2-fluoro-benzonitrile is a fluorinated benzonitrile derivative featuring a butylaminomethyl substituent at the para position of the aromatic ring.
The butylaminomethyl group introduces steric bulk and lipophilicity compared to shorter-chain analogs, which may influence solubility, bioavailability, and reactivity. This article will focus on comparative analyses with structurally related compounds to infer its behavior and applications.
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
4-(butylaminomethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-2-3-6-15-9-10-4-5-11(8-14)12(13)7-10/h4-5,7,15H,2-3,6,9H2,1H3 |
InChI Key |
FIKVTKRBMCTKJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of 2-Fluoro-benzonitrile Derivatives
*Calculated molecular weight based on structural formula.
Key Observations :
- Lipophilicity: The butylaminomethyl group significantly enhances lipophilicity compared to the aminomethyl analog, as reflected in the higher molecular weight and logP values (estimated ~2.5 vs. ~0.8 for the aminomethyl derivative). This property may improve membrane permeability in biological systems.
- Solubility: The shorter-chain aminomethyl derivative exhibits moderate water solubility due to its polar primary amine group . In contrast, the butylaminomethyl analog is expected to have reduced aqueous solubility, typical of longer alkyl chains.
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